molecular formula C9H9ClO B1647790 4-Chloro-2,5-dimethylbenzaldehyde

4-Chloro-2,5-dimethylbenzaldehyde

Cat. No.: B1647790
M. Wt: 168.62 g/mol
InChI Key: OIGSQHBNPDFERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,5-dimethylbenzaldehyde (CAS 866490-24-6) is a high-purity chemical building block offered for research and development purposes. With the molecular formula C 9 H 9 ClO and a molecular weight of 168.62 g/mol, this compound is characterized as a solid and should be stored sealed in a dry environment, ideally between 2-8°C . Its structure, featuring both an aldehyde group and chloro and methyl substituents on the benzene ring, makes it a versatile intermediate in organic synthesis . Research Applications: This compound is primarily valued as a key precursor in various synthetic pathways. The aldehyde functional group is highly reactive, allowing for further transformations such as condensation reactions to form Schiff bases, or reduction to benzyl alcohols. Researchers may employ it in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Safety and Handling: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Safety data indicates a warning hazard classification. Precautions should be taken, as it is harmful if swallowed (H302) . Researchers should consult the safety data sheet and adhere to all recommended precautionary statements, which include washing thoroughly after handling, not eating or drinking in areas where the chemical is used, and using personal protective equipment .

Properties

IUPAC Name

4-chloro-2,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGSQHBNPDFERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, reactivity, and industrial applications relative to analogous chloro- and methyl-substituted aromatic compounds.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Applications Reactivity Notes
4-Chloro-2,5-dimethylbenzaldehyde Cl (4-), CH₃ (2-, 5-), CHO (1-) Pharmaceutical intermediates High electrophilicity at CHO
4-(Dimethylamino)benzohydrazide N(CH₃)₂ (4-), CONHNH₂ (1-) Antitubercular agents Enhanced hydrogen-bonding capacity
N-(4-Chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide Cl (4-), OCH₃ (2-,5-), azo group Textile dyes, pigments Azo group enables chromophore activity

Key Findings:

Electrophilic Reactivity: The aldehyde group in this compound renders it highly reactive toward nucleophiles (e.g., Grignard reagents), a trait shared with benzaldehyde derivatives. However, the chlorine and methyl substituents sterically hinder reactions at the 2- and 5-positions, directing reactivity to the aldehyde group . In contrast, 4-(Dimethylamino)benzohydrazide exhibits reduced electrophilicity due to the electron-donating dimethylamino group, favoring hydrogen-bond interactions critical for biological activity .

Industrial Demand :

  • Market data for N-(4-Chloro-2,5-dimethoxyphenyl)-azo derivatives highlights significant consumption in dye manufacturing (2020–2027 forecast), driven by the azo group’s chromophoric properties . While this compound lacks azo functionality, its chloro and methyl groups position it as a specialty intermediate in niche pharmaceutical syntheses.

Solubility and Crystallography: Crystallographic studies of 4-(Dimethylamino)benzohydrazide reveal planar molecular structures stabilized by hydrogen bonds, a feature absent in this compound due to its nonpolar methyl groups . This difference impacts purification methods, with the latter requiring recrystallization in nonpolar solvents.

Research and Market Implications

  • Pharmaceutical Relevance : The chloro and methyl substituents in this compound enhance metabolic stability compared to unsubstituted benzaldehydes, making it valuable in prodrug design .
  • Competitive Landscape : Market reports indicate that chloro-aromatic compounds face competition from methoxy- and nitro-substituted analogs in dye industries, where cost and chromophore intensity dictate preferences .

Preparation Methods

Reaction Mechanism and Conditions

  • Chlorinating Agent : Gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).
  • Temperature : 0–25°C to minimize side reactions.

Example Protocol :

  • Dissolve 2,5-dimethylbenzaldehyde (10 mmol) in anhydrous DCM (50 mL).
  • Add FeCl₃ (1.2 equiv) and cool to 0°C.
  • Introduce Cl₂ gas (1.1 equiv) over 1 hour.
  • Stir for 12 hours at room temperature.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–75%.

Parameter Value
Catalyst FeCl₃
Solvent DCM
Temperature 0°C → 25°C
Reaction Time 12 hours
Purity (GC-MS) ≥95%

Challenges :

  • Competing chlorination at position 3 (minor product).
  • Over-chlorination if excess Cl₂ is used.

Oxidation of 4-Chloro-2,5-dimethylbenzyl Alcohol

This two-step method involves synthesizing 4-chloro-2,5-dimethylbenzyl alcohol followed by oxidation to the aldehyde.

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzyl Alcohol

Starting Material : 4-Chloro-2,5-dimethyltoluene.
Reaction : Free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN), followed by hydrolysis.

Protocol :

  • React 4-chloro-2,5-dimethyltoluene (10 mmol) with NBS (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ (50 mL) under reflux for 6 hours.
  • Hydrolyze the intermediate bromide with NaOH (2M) at 80°C for 2 hours.

Yield : 80–85%.

Step 2: Oxidation to Aldehyde

Reagents : Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Conditions : Anhydrous DCM or dichloroethane under inert atmosphere.

Protocol :

  • Suspend 4-chloro-2,5-dimethylbenzyl alcohol (10 mmol) in DCM (30 mL).
  • Add PCC (2.5 equiv) and stir for 8 hours at 25°C.
  • Filter through Celite and concentrate under vacuum.

Yield : 70–78%.

Step Reagent Solvent Temperature Time Yield
1 NBS/AIBN CCl₄ Reflux 6h 82%
2 PCC DCM 25°C 8h 74%

Advantages :

  • Avoids regioselectivity issues associated with EAS.
  • Higher purity due to controlled oxidation.

Vilsmeier-Haack Formylation of 4-Chloro-2,5-dimethylbenzene

The Vilsmeier-Haack reaction introduces an aldehyde group to activated aromatic rings. For this route, 4-chloro-2,5-dimethylbenzene serves as the starting material.

Reaction Mechanism

  • Formylation Reagent : POCl₃ and DMF form the electrophilic chloroiminium ion.
  • Electrophilic Attack : The aromatic ring attacks the electrophile, followed by hydrolysis to yield the aldehyde.

Protocol :

  • Mix 4-chloro-2,5-dimethylbenzene (10 mmol) with DMF (1.2 equiv) and POCl₃ (1.5 equiv) at 0°C.
  • Heat to 80°C for 4 hours.
  • Quench with ice-water and neutralize with NaHCO₃.
  • Extract with ethyl acetate and purify via distillation.

Yield : 50–60%.

Parameter Value
Reagent POCl₃/DMF
Temperature 80°C
Time 4 hours
Purity (HPLC) 90%

Limitations :

  • Moderate yield due to steric hindrance from methyl groups.
  • Requires strictly anhydrous conditions.

Catalytic Reduction of Nitro Precursors

Adapted from methodologies in patent literature, this approach reduces a nitro group to an amine, followed by oxidation to the aldehyde.

Step 1: Reduction of 4-Chloro-2,5-dimethoxynitrobenzene

Catalyst : Raney nickel or palladium on carbon.
Conditions : Hydrogen gas (10 bar) in xylene at 85°C.

Protocol :

  • Dissolve 4-chloro-2,5-dimethoxynitrobenzene (10 mmol) in xylene (50 mL).
  • Add Raney nickel (5% w/w) and H₂ (10 bar).
  • Stir at 85°C for 6 hours.
  • Filter the catalyst and isolate the amine.

Yield : 88–92%.

Step 2: Oxidation of Amine to Aldehyde

Reagent : Oxone® (KHSO₅) in acetic acid.
Conditions : 60°C for 3 hours.

Yield : 60–65%.

Step Process Reagent Yield
1 Reduction H₂/Raney Ni 90%
2 Oxidation Oxone® 62%

Drawbacks :

  • Multi-step synthesis reduces overall efficiency.
  • Over-oxidation to carboxylic acid possible.

Friedel-Crafts Acylation Followed by Halogenation

This route constructs the aromatic ring stepwise, introducing substituents sequentially.

Step 1: Friedel-Crafts Acylation

Starting Material : Toluene.
Reagent : Acetyl chloride (CH₃COCl) and AlCl₃.
Product : 2,5-Dimethylacetophenone.

Yield : 75%.

Step 2: Chlorination

Reagent : Cl₂/FeCl₃ at 40°C.
Product : 4-Chloro-2,5-dimethylacetophenone.

Yield : 68%.

Step 3: Oxidation to Aldehyde

Reagent : SeO₂ in dioxane.
Product : this compound.

Yield : 55%.

Step Reaction Yield
1 Acylation 75%
2 Chlorination 68%
3 Oxidation 55%

Total Yield : 28% (cumulative).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2,5-dimethylbenzaldehyde, and how can reaction efficiency be optimized?

  • Answer : A common method involves refluxing substituted benzaldehyde derivatives with nucleophilic agents (e.g., triazoles) in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Efficiency can be optimized by adjusting reaction time, temperature, and stoichiometric ratios. Purity is confirmed via melting point analysis (e.g., 46–49°C for structurally similar chloro-fluorobenzaldehydes) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, NMR can resolve substituent positions on the aromatic ring, while HPLC ensures purity (>95% as per industrial standards for analogs) . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (e.g., ~191 g/mol for dichloro analogs) and functional groups .

Q. How should researchers safely handle this compound in the laboratory?

  • Answer : Follow protocols for chlorinated benzaldehydes: use fume hoods to avoid inhalation, wear nitrile gloves, and store in amber glass containers to prevent photodegradation. Emergency measures include rinsing exposed skin with water and consulting safety data sheets for acute toxicity guidelines (category 4 oral toxicity) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The chloro group acts as an electron-withdrawing substituent, activating the aldehyde for nucleophilic attack, while methyl groups introduce steric hindrance. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions like condensations . Experimental validation via kinetic studies under varying conditions (e.g., solvent polarity) is recommended .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallization in solvents like ethanol/water mixtures improves purity. Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting behavior and X-ray crystallography for structural confirmation) . For example, CAS RN discrepancies in chloro-fluorobenzaldehydes highlight the need for rigorous compound verification .

Q. Can this compound serve as a precursor for bioactive molecules, and what are the key reaction pathways?

  • Answer : Yes. It is a versatile intermediate for synthesizing Schiff bases, hydrazides, and heterocycles. For instance, condensation with hydrazines yields hydrazide derivatives with potential antimicrobial activity, as demonstrated in analogs like 3,5-dichloro-4-hydroxybenzaldehyde . Optimize yields by controlling pH and temperature during condensation .

Q. How do computational methods enhance the understanding of this compound’s physicochemical properties?

  • Answer : Density Functional Theory (DFT) calculates bond lengths, dipole moments, and lattice energies, aiding in predicting solubility and reactivity. PubChem-derived InChI keys (e.g., BPUKINNLHSTZGB-UHFFFAOYSA-N for benzoyl chloride analogs) enable database comparisons for structure-property relationships .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

  • Answer : Use factorial design to test variables (e.g., catalyst concentration, solvent). Document reaction parameters (e.g., reflux time, pressure) rigorously. For example, a study on triazole derivatives achieved reproducibility by standardizing glacial acetic acid at 5 drops per 0.001 mol substrate .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Answer : Scale-up challenges include heat dissipation and by-product formation. Use continuous flow reactors for better temperature control. Purify via column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound efficiently .

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